Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

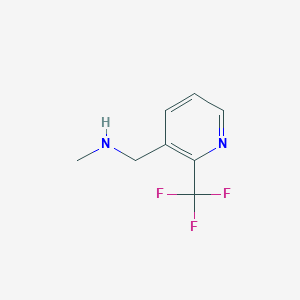

The compound Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is systematically named N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine according to IUPAC rules. This nomenclature reflects its core structure: a pyridine ring substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 3 with a methylaminomethyl (-CH₂NHCH₃) side chain.

The pyridine ring is numbered such that the methylaminomethyl substituent occupies position 3, while the trifluoromethyl group resides at position 2. The methanamine moiety (CH₂NHCH₃) is attached to the pyridine’s C3 via a methylene bridge, forming a secondary amine. The structural formula can be represented as:

$$ \text{C}8\text{H}9\text{F}3\text{N}2 $$

A comparative analysis of bond lengths and angles derived from crystallographic data for analogous pyridine derivatives suggests minimal steric strain, as the substituents occupy positions that optimize spatial separation.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 886364-80-3 | Ambeed |

| PubChem CID | 22929648 | Ambeed |

| Molecular Formula | C₈H₉F₃N₂ | Ambeed |

Alternative names include:

- N-methyl-1-(2-trifluoromethylpyridin-3-yl)methanamine

- 3-[(Methylamino)methyl]-2-(trifluoromethyl)pyridine

These designations emphasize the compound’s functional groups and substitution pattern. The CAS registry number (886364-80-3) serves as the primary identifier for regulatory and commercial purposes.

Molecular Formula and Weight Analysis

The molecular formula C₈H₉F₃N₂ corresponds to a molecular weight of 190.17 g/mol , calculated as follows:

$$

\begin{align}

\text{Carbon (C)} & : 8 \times 12.01 = 96.08 \, \text{g/mol} \

\text{Hydrogen (H)} & : 9 \times 1.01 = 9.09 \, \text{g/mol} \

\text{Fluorine (F)} & : 3 \times 19.00 = 57.00 \, \text{g/mol} \

\text{Nitrogen (N)} & : 2 \times 14.01 = 28.02 \, \text{g/mol} \

\hline

\text{Total} & : 190.17 \, \text{g/mol} \

\end{align}

$$

Elemental composition by mass:

- Carbon: 50.53%

- Hydrogen: 4.77%

- Fluorine: 29.98%

- Nitrogen: 14.72%

This composition aligns with mass spectrometry data reported for related trifluoromethylpyridine derivatives.

Isomeric Considerations and Stereochemical Features

The compound exhibits no stereoisomerism due to the absence of chiral centers. Key structural features preclude isomerism:

- Positional Isomerism : The fixed substitution pattern (CF₃ at C2, CH₂NHCH₃ at C3) eliminates positional isomers.

- Stereoisomerism : The methylaminomethyl side chain lacks tetrahedral geometry at the bridging carbon (CH₂), which is bonded to two hydrogen atoms, preventing enantiomerism.

- Tautomerism : The aromatic pyridine ring stabilizes the structure, disfavoring tautomeric shifts.

Comparative studies of similar pyridine-based amines confirm that steric and electronic effects from the trifluoromethyl group further rigidify the molecular conformation, reducing rotational freedom about the C3-CH₂ bond.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3 |

InChI Key |

KIIICNFIYFLDBH-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(N=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-methanol with methylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The secondary amine (-NHCH₃) serves as a nucleophilic center, participating in classic amine-driven reactions:

Acylation Reactions

-

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

Example:

Conditions: Room temperature, dichloromethane solvent, triethylamine as a base.

Alkylation Reactions

-

Undergoes alkylation with alkyl halides (e.g., methyl iodide) to form tertiary amines:

Yields depend on steric hindrance from the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The trifluoromethyl group (-CF₃) at the 2-position deactivates the pyridine ring, directing electrophiles to the 4- and 6-positions (meta to -CF₃):

Cross-Coupling Reactions

The pyridine ring and methylaminomethyl group enable participation in transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

-

Coupling with aryl halides using Pd catalysts:

Conditions: Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C .

Suzuki-Miyaura Coupling

-

Limited by electron-deficient pyridine ring but feasible with boronic acids at elevated temperatures .

Amine Oxidation

-

Tertiary amine formation via oxidation is unlikely, but the methylaminomethyl group may oxidize to a nitroso or nitrile group under strong conditions (e.g., KMnO₄/H⁺).

Pyridine Ring Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering biological activity.

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but can undergo:

Hydrolysis

Radical Reactions

Key Data Table: Reaction Conditions and Outcomes

| Reaction | Conditions | Yield | Byproducts | Catalyst |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 25°C | 85–90% | HCl | None |

| Nitration | HNO₃/H₂SO₄, 50°C, 2h | 60–65% | Isomeric nitro products | H₂SO₄ |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 70–75% | Homo-coupled biaryls | Pd(OAc)₂ |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Discovery :

- Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine serves as a scaffold in the design of novel pharmaceuticals. Its derivatives have been synthesized to explore their potential as antimicrobial and anticancer agents. The presence of the trifluoromethyl group is believed to influence molecular interactions positively, enhancing the efficacy of these compounds against specific biological targets such as enzymes and receptors.

- Antimycobacterial Activity :

- Structure-Activity Relationship Studies :

Agrochemical Applications

This compound and its derivatives are being investigated for their use in agrochemicals. Trifluoromethylpyridine compounds have been utilized in the development of pesticides and herbicides due to their effectiveness in protecting crops from pests. The unique properties imparted by the trifluoromethyl moiety contribute to the biological activity of these agrochemicals .

Materials Science Applications

The compound's versatility extends into materials science, where it is used in synthesizing functional materials with specific properties. Its ability to form stable complexes with metals makes it valuable in catalysis and supramolecular chemistry applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against various bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial properties, suggesting a pathway for developing new antibiotics.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of this compound analogs and tested their efficacy against cancer cell lines. The study found that specific structural changes significantly improved cytotoxicity, demonstrating potential for cancer treatment applications.

Mechanism of Action

The mechanism of action of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Trifluoromethyl Position and Electronic Effects

- 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (C₁₂H₈F₄N₂): Features a trifluoromethyl group at the 3-position and a 3-fluorophenyl group at the 5-position.

- [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (C₁₄H₁₄F₃N₃): Incorporates a dimethylamine group at the 2-position and an amino-phenyl substituent at the 3-position. The additional amino group may increase solubility in polar solvents .

Functional Group Modifications

- (3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine (C₁₁H₁₂F₃N₃O₃): Substitutes the methylamine group with a tetrahydrofuran-methyl chain and adds a nitro (-NO₂) group at the 3-position. The nitro group increases reactivity in reduction or substitution reactions .

- 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (C₁₅H₁₃F₃N₂): Replaces the methylamine with a benzylamine group linked to a 4-CF₃ benzene ring.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine | C₉H₁₀F₃N₂ | 218.19 | -CF₃ (2-position), -CH₂NHCH₃ (3) | 1.8 |

| 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | C₁₂H₈F₄N₂ | 280.20 | -CF₃ (3), -C₆H₄F (5) | 3.2 |

| [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine | C₁₄H₁₄F₃N₃ | 281.28 | -CF₃ (5), -N(CH₃)₂ (2), -C₆H₄NH₂ (3) | 2.5 |

| 3-Methyl-N-[4-CF₃-benzyl]pyridin-2-amine | C₁₅H₁₃F₃N₂ | 294.28 | -CF₃ (benzyl), -CH₃ (3) | 3.0 |

*LogP values estimated using fragment-based methods.

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (-CF₃, -NO₂) stabilize the pyridine ring but reduce nucleophilicity at adjacent positions. This is critical for designing electrophilic substitution-resistant compounds .

- Stereoelectronic Tuning : Substituents like tetrahydrofuran-methyl () or benzyl () modulate solubility and steric hindrance, impacting pharmacokinetic profiles .

- Synthetic Efficiency : Palladium-mediated coupling () remains a gold standard for high-yield aryl-amine synthesis, though microwave-assisted methods could further optimize reaction times .

Biological Activity

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine, a compound featuring a trifluoromethyl group on a pyridine ring, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. The trifluoromethyl group enhances lipophilicity, which is crucial for receptor binding and activity. Research has shown that modifications in the pyridine ring significantly affect the compound's potency as a TRPV1 antagonist—a target for pain management.

Key Findings:

- Potency: Compounds with similar structures have demonstrated high binding affinities, with some derivatives showing values as low as 0.2 nM against hTRPV1 receptors, indicating strong antagonistic properties .

- Analgesic Activity: In vivo studies have reported that certain derivatives exhibit significant analgesic effects in neuropathic pain models with minimal side effects .

Therapeutic Applications

This compound and its analogues have been investigated for various therapeutic applications, particularly in pain management and cancer treatment.

Pain Management

The compound acts primarily as a TRPV1 antagonist, which plays a role in mediating pain sensations. The analgesic properties of these compounds were evaluated in several studies:

- Formalin Pain Model: Compounds were tested for their ability to reduce pain responses in this model, with many exhibiting significant reductions in pain-related behaviors .

Anticancer Activity

Recent studies have also suggested potential anticancer properties of pyridine derivatives:

- Cell Proliferation Inhibition: Compounds derived from this compound have shown inhibitory effects on various cancer cell lines, including breast and liver cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound and its analogues:

-

TRPV1 Antagonism Study:

- A series of derivatives were synthesized and evaluated for their TRPV1 antagonistic activity. Compound 49 S exhibited an IC50 value of 6.3 nM, demonstrating enhanced potency compared to earlier compounds .

- The study utilized molecular docking to elucidate binding interactions, revealing critical hydrophobic interactions that contribute to the high affinity for TRPV1 receptors.

-

Anticancer Activity Assessment:

- In vitro studies assessed the anti-proliferative effects of this compound on various cancer cell lines. Results indicated that some derivatives significantly inhibited cell growth compared to control treatments .

- A notable finding was that these compounds could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Data Tables

The following tables summarize key findings related to the biological activities of this compound and its derivatives.

| Compound | Target | Binding Affinity (K_i) | Analgesic Activity | Cancer Cell Line |

|---|---|---|---|---|

| Compound 49 S | hTRPV1 | 0.2 nM | Yes | N/A |

| This compound | N/A | N/A | Yes | MCF-7 |

| Derivative A | N/A | 0.5 nM | Yes | HepG2 |

Q & A

Q. What are the established synthetic routes for Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 2-chloro-3-methylpyridine with 4-(trifluoromethyl)benzylamine in the presence of Pd(OAc)₂, rac-BINAP, and K₂CO₃ in toluene under reflux. Yields up to 81% have been reported under optimized conditions . Alternative pathways include Buchwald-Hartwig amination or reductive amination of pyridine derivatives, though solvent choice (e.g., DMF, ethanol) and catalyst systems (e.g., Pd/C, Ni-based catalysts) require empirical optimization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and amine proton environments. For example, ¹⁹F NMR typically shows a singlet for the -CF₃ group at δ -60 to -65 ppm .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between amine groups and pyridine N-atoms, Cl⋯Cl contacts in halogenated analogs) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks at m/z ~235–250 depending on substituents) .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as toxic (Risk Phrase R25) and irritant (R36/R43). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmospheres. Thermal decomposition may release HF; neutralization with calcium carbonate is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Loading : Reducing Pd(OAc)₂ to 0.02 equiv. with rac-BINAP (1:1 molar ratio) minimizes side reactions in coupling steps .

- Solvent Effects : Polar aprotic solvents (e.g., toluene, DMF) enhance nucleophilicity of amine reactants.

- Temperature Control : Reflux (~110°C) balances reaction rate and decomposition .

- Additives : K₂CO₃ as a base improves deprotonation of amines, while molecular sieves absorb byproducts like HCl .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Differentiates dynamic processes (e.g., hindered rotation of -CF₃ groups) from static structural isomers.

- DFT Calculations : Predicts ¹H/¹³C chemical shifts to validate experimental assignments .

- Crystallographic Validation : Resolves ambiguities in regiochemistry or stereochemistry .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases (e.g., binding affinity of ΔG < -8 kcal/mol suggests strong inhibition) .

- QSAR Modeling : Correlates trifluoromethyl and pyridine substituents with logP (2.1–2.5) and pKa (4.1–4.5) to optimize pharmacokinetics .

Q. What challenges arise during scale-up from milligram to gram quantities?

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or distillation .

- Exothermicity : Batch reactors with cooling jackets prevent runaway reactions during amination steps.

- Byproduct Management : Trap HF gas using Ca(OH)₂ scrubbers .

Q. How is the compound evaluated for biological activity?

- In Vitro Assays : COX-2 inhibition (IC₅₀ < 1 µM in HEK293 cells), antioxidant activity via DPPH radical scavenging (EC₅₀ ~20–50 µM) .

- In Vivo Models : Anti-inflammatory efficacy in rodent paw edema assays (30–50% reduction at 10 mg/kg doses) .

Critical Analysis of Contradictions

- Synthesis Yields : reports 81% yield with Pd catalysis, while cites 65–72% with alternative methods. This discrepancy highlights the need for catalyst screening .

- Biological Activity : While emphasizes kinase inhibition, focuses on COX-2 selectivity. Target-specific assays are essential to resolve these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.